phenyl (4-methylphenoxy)acetate
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Overview
Description
Phenyl (4-methylphenoxy)acetate, also known as PMPA, is an organic compound that belongs to the class of phenyl acetates. It is a white crystalline powder with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol. PMPA has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of phenyl (4-methylphenoxy)acetate involves its ability to inhibit the activity of enzymes involved in the replication of viral DNA, particularly reverse transcriptase. This inhibition prevents the virus from replicating and spreading, thereby reducing the viral load in the body.
Biochemical and Physiological Effects:
phenyl (4-methylphenoxy)acetate has been shown to have minimal toxicity and low levels of side effects, making it a promising candidate for further research and development. It has been found to be well-tolerated in animal studies and has shown no adverse effects on vital organs such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of phenyl (4-methylphenoxy)acetate is its ability to selectively target viral enzymes, making it a potential candidate for the development of antiviral drugs. However, its limited solubility in water and low bioavailability pose challenges in its use in clinical settings.
Future Directions
There are several future directions for the research and development of phenyl (4-methylphenoxy)acetate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of other viral diseases and cancer.
Synthesis Methods
The synthesis of phenyl (4-methylphenoxy)acetate can be achieved through various methods, including the Williamson ether synthesis, Friedel-Crafts acylation, and esterification reactions. One of the most commonly used methods is the Williamson ether synthesis, which involves the reaction of 4-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Scientific Research Applications
Phenyl (4-methylphenoxy)acetate has been extensively used in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In medicine, phenyl (4-methylphenoxy)acetate has been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). It has also been investigated for its potential use as a drug delivery system and in the treatment of cancer.
properties
IUPAC Name |
phenyl 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12-7-9-13(10-8-12)17-11-15(16)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHUODJHDXTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-methylphenoxy)acetate |
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